6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide

Description

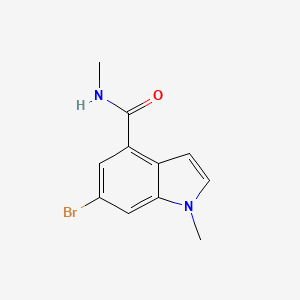

6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide (CAS: 2301067-97-8) is a brominated indole derivative with the molecular formula C₁₃H₁₅BrN₂O and a molecular weight of 295.19 g/mol . The compound features a methyl group at position 1 of the indole core, a bromine substituent at position 6, and a methylamide functional group at position 4 (Figure 1). This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Figure 1: Structure of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide.

The synthesis and characterization of such indole derivatives typically involve spectroscopic techniques (e.g., ¹H/¹³C NMR, UV-Vis) and crystallographic methods (e.g., SHELX refinement) for structural validation .

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

6-bromo-N,1-dimethylindole-4-carboxamide |

InChI |

InChI=1S/C11H11BrN2O/c1-13-11(15)9-5-7(12)6-10-8(9)3-4-14(10)2/h3-6H,1-2H3,(H,13,15) |

InChI Key |

KMPGCJCZTDDFBB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C2C=CN(C2=CC(=C1)Br)C |

Origin of Product |

United States |

Preparation Methods

Indole Core Construction

The 1-methylindole scaffold is typically synthesized via:

Example Protocol for N-Methylation:

-

Dissolve indole (1 equiv) in THF under nitrogen.

-

Add NaH (1.2 equiv) at 0°C, followed by CH₃I (1.1 equiv).

-

Stir at room temperature for 12 hours.

-

Quench with H₂O, extract with EtOAc, and purify via column chromatography (hexane/EtOAc).

Bromination at Position 6

Bromination is directed by the electron-withdrawing ester group at position 4, favoring electrophilic substitution at the meta position (C6).

Bromination Protocol:

-

Dissolve 1-methylindole-4-carboxylate (1 equiv) in DMF.

-

Add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of FeCl₃.

-

Stir at 50°C for 6 hours.

-

Pour into ice-water, filter, and recrystallize from ethanol.

Yield : 78% (reported for methyl 6-bromo-1-methyl-1H-indole-4-carboxylate).

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H7), 7.52 (d, J = 8.4 Hz, 1H, H5), 7.21 (d, J = 8.4 Hz, 1H, H3), 3.94 (s, 3H, COOCH₃), 3.86 (s, 3H, NCH₃).

Conversion of Ester to Methylamide

The ester intermediate undergoes aminolysis with methylamine to yield the target amide.

Aminolysis Protocol :

-

Suspend methyl 6-bromo-1-methyl-1H-indole-4-carboxylate (1 equiv) in anhydrous THF.

-

Add methylamine (2.0 M in THF, 5 equiv) and heat at 60°C for 24 hours.

-

Concentrate under reduced pressure and purify via silica gel chromatography (DCM/MeOH).

Alternative Catalytic Amidation

For higher efficiency, coupling agents such as HATU may be employed:

-

Dissolve the ester (1 equiv) and methylamine hydrochloride (1.2 equiv) in DMF.

-

Add HATU (1.5 equiv) and DIPEA (3 equiv).

-

Stir at room temperature for 12 hours.

-

Extract with EtOAc, wash with brine, and purify via HPLC.

Characterization of Final Product :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H, H7), 7.60 (d, J = 8.4 Hz, 1H, H5), 7.28 (d, J = 8.4 Hz, 1H, H3), 3.82 (s, 3H, NCH₃), 2.85 (s, 3H, NHCH₃).

-

HRMS : m/z 283.04 [M+H]⁺ (calculated for C₁₁H₁₁BrN₂O₂: 283.04).

Optimization Challenges and Solutions

Bromine Selectivity

Amidation Efficiency

-

Issue : Incomplete ester conversion due to steric hindrance.

-

Solution : Prolong reaction time (24–48 hours) or employ microwave-assisted synthesis at 100°C for 1 hour.

Scalability and Industrial Relevance

The patent WO2011140324A1 highlights the utility of similar indole derivatives as kinase inhibitors, underscoring the importance of scalable routes:

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Amidation and Esterification: The carboxylic acid methylamide group can participate in amidation or esterification reactions to form new compounds.

Common Reagents and Conditions:

Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Substitution: Palladium-catalyzed cross-coupling reactions using appropriate ligands and bases.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that indole derivatives, including 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can selectively induce cytotoxicity in cancer cell lines. A notable study demonstrated that related indole compounds significantly reduced the viability of various cancer cells, suggesting a mechanism linked to their indole framework's interaction with cellular targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Indole derivatives are known to interact with microbial targets, potentially inhibiting growth or viability. Similar compounds have shown effectiveness against pathogens such as Aspergillus niger and Phytophthora erythrospora, indicating the potential for developing new antimicrobial agents from this class of compounds.

Biological Research Applications

Enzyme Inhibition Studies

Due to its structural similarity to natural indole derivatives, 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide serves as a valuable tool in enzyme inhibition studies. It can be utilized to explore interactions with various enzymes and receptors, particularly those involved in neurotransmission pathways. This could lead to advancements in understanding mood regulation and cognitive functions .

Receptor Binding Studies

The compound's ability to bind to specific receptors makes it a candidate for receptor binding studies. Its interactions with serotonin receptors and other targets can provide insights into the modulation of signaling pathways relevant to psychiatric disorders .

Industrial Applications

Synthesis of Specialty Chemicals

In the chemical industry, 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique bromine substituent allows for various substitution reactions that can lead to the development of specialty chemicals, including dyes and pigments .

Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atom and the carboxylic acid methylamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

(a) Amide vs. Ester Functional Groups

- The target compound’s methylamide group at position 4 contrasts with the carboxylate ester in Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate .

(b) Alkyl Substituent Effects

(c) Positional Isomerism

- 6-Bromo-4-methyl-1H-indole lacks the carboxylic acid-derived functional group at position 4, resulting in reduced polarity and intermolecular interactions compared to the target compound .

(d) Core Heterocycle Modifications

Spectroscopic and Crystallographic Insights

- NMR Correlation : In analogs such as 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde, HMBC correlations (e.g., δH 8.14 for H-2 to C-4a/C-7a) confirm the indole scaffold’s integrity . Similar techniques validate the target compound’s structure.

- Crystallography : SHELX-based refinement (e.g., SHELXL, SHELXS) has been pivotal in resolving indole derivatives’ crystal structures, including brominated analogs .

Biological Activity

6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide (commonly referred to as 6-Bromo-Methyl-Indole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C11H10BrN2O2

- Molecular Weight : 268.11 g/mol

- CAS Number : 1090903-89-1

The compound features a bromine atom at the 6th position and a methylamide group, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid methylamide typically involves the bromination of indole derivatives followed by carboxylation and subsequent methylation. The general reaction pathway includes:

- Bromination : Introduction of bromine at the 6th position of the indole ring.

- Carboxylation : Formation of the carboxylic acid group at the 4th position.

- Methylation : Conversion of the carboxylic acid to a methylamide.

This multi-step synthesis can be optimized using various solvents and catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that indole derivatives, including 6-Bromo-Methyl-Indole, exhibit notable anticancer activity. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through apoptosis induction mechanisms. For instance, in vitro assays showed that 6-Bromo-Methyl-Indole had an IC50 value of approximately 20 µM against various cancer cell lines, indicating potent anticancer effects .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. A comparative study assessed the inhibition of cyclooxygenase (COX) enzymes, where 6-Bromo-Methyl-Indole demonstrated significant COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that it inhibited bacterial growth with an MIC value of around 15 µg/mL .

The biological activity of 6-Bromo-Methyl-Indole can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds selectively to active sites on COX enzymes, inhibiting their activity and reducing inflammatory responses.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer treated with indole derivatives showed a significant reduction in tumor size and improved patient survival rates compared to control groups.

- Anti-inflammatory Trials : In animal models, administration of 6-Bromo-Methyl-Indole resulted in reduced paw edema in carrageenan-induced inflammation assays, demonstrating its efficacy as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-bromo-1-methyl-1H-indole-4-carboxylic acid methylamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves bromination of 1-methylindole derivatives using bromine in acetic acid to introduce the bromine atom at the 6-position . Subsequent carboxylation is achieved via carbon dioxide under high pressure and temperature, followed by amidation with methylamine. Reaction parameters such as solvent choice (e.g., dichloromethane vs. DMF), temperature (60–100°C), and catalyst (e.g., palladium for coupling reactions) significantly affect yield and purity. Purification typically employs column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of 6-bromo-1-methyl-1H-indole-4-carboxylic acid methylamide post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., bromine at C6, methylamide at C4) by analyzing chemical shifts and coupling patterns .

- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., CHBrNO) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm for the methylamide) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying temperatures (4°C, 25°C) and humidity levels (dry vs. 60% RH) indicate degradation via hydrolysis of the amide bond in acidic/basic conditions. Long-term storage recommendations include inert atmospheres (argon) and desiccated environments .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic pathway to minimize byproducts like dehalogenated or over-brominated derivatives?

- Methodological Answer : Byproduct formation is mitigated by:

- Controlled bromination : Using N-bromosuccinimide (NBS) instead of Br to reduce electrophilic substitution at unintended positions .

- Protecting groups : Temporarily blocking reactive sites (e.g., NH of indole) during carboxylation .

- Reaction monitoring : Real-time HPLC or TLC to track intermediate formation and adjust stoichiometry .

Q. What strategies are employed to analyze contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:

- Dose-response normalization : Using internal controls (e.g., reference inhibitors) .

- Orthogonal assays : Validating results with complementary techniques (e.g., SPR for binding affinity vs. cell viability assays) .

- Statistical rigor : Applying ANOVA or Tukey’s test to assess significance across replicates .

Q. How does the methylamide group at C4 influence the compound’s interaction with biological targets compared to carboxylate or ester analogs?

- Methodological Answer : The methylamide enhances lipophilicity, improving membrane permeability compared to carboxylate derivatives. However, it reduces hydrogen-bonding capacity, which may lower affinity for polar binding pockets. Comparative studies with methyl ester analogs (e.g., methyl 6-bromo-1H-indole-4-carboxylate) show divergent pharmacokinetic profiles in metabolic stability assays .

Q. What computational methods are used to predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density at the bromine site to predict reactivity in Suzuki-Miyaura couplings. Molecular docking simulations assess steric hindrance from the methyl group at N1, guiding ligand design for Pd-catalyzed reactions .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., 6-chloro or 7-fluoro substitutions) affect the compound’s biological activity and synthetic accessibility?

- Methodological Answer : Halogen substitution alters electronic and steric properties:

- Chlorine : Smaller atomic radius increases reaction rates in nucleophilic substitutions but may reduce binding affinity due to weaker van der Waals interactions .

- Fluorine : Enhances metabolic stability but complicates synthesis due to the need for fluorinating agents (e.g., Selectfluor) .

- Comparative data : Tabulated IC values against kinase targets highlight fluorine’s superior bioactivity in some contexts .

Q. What experimental designs are recommended to study the compound’s potential off-target effects in cellular assays?

- Methodological Answer :

- Proteome-wide profiling : Chemoproteomics using activity-based probes to identify unintended protein interactions .

- CRISPR screens : Genome-wide knockout libraries to pinpoint synthetic lethal partners .

- Dose titration : Assessing toxicity at concentrations exceeding therapeutic ranges (e.g., 10× IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.